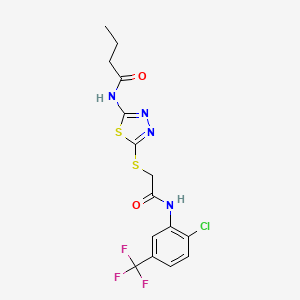

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClF3N4O2S2/c1-2-3-11(24)21-13-22-23-14(27-13)26-7-12(25)20-10-6-8(15(17,18)19)4-5-9(10)16/h4-6H,2-3,7H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIAIDKYKGUBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiadiazole ring, followed by the introduction of the butyramide group and the trifluoromethyl-substituted phenyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the butyramide moiety, potentially converting it to an alcohol.

Substitution: The aromatic ring with the trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Biology: In biological research, this compound can be used to study enzyme interactions, particularly those involving sulfur-containing functional groups.

Industry: In the industrial sector, the compound can be used in the development of agrochemicals, such as herbicides or fungicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiadiazole ring can interact with metal ions or other cofactors, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations

Substituent Impact on Bioactivity: The 2-chloro-5-(trifluoromethyl)phenyl group is conserved in the target compound and analogs , suggesting its role in enhancing electron-withdrawing effects, which may improve receptor binding or metabolic stability. Replacement of the butyramide group with amino (as in ) or benzylidene (as in ) alters polarity and hydrogen-bonding capacity, affecting solubility and target interaction.

Synthetic Approaches :

- Thiadiazole derivatives are commonly synthesized via cyclization of thiosemicarbazides or reaction with POCl₃, as seen in the preparation of 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine .

- Sulfur-containing linkages (e.g., thioether, sulfanyl) are introduced through nucleophilic substitution or coupling reactions .

Butyramide introduces a polar amide bond, balancing hydrophobicity and improving solubility compared to purely aromatic substituents .

Biological Activity Trends :

- Thiadiazoles with chlorophenyl and electron-withdrawing groups (e.g., CF₃) exhibit stronger fungicidal and insecticidal activities, as demonstrated in .

- The absence of a flexible alkyl chain (e.g., butyramide) in analogs like may limit conformational adaptability, reducing bioactivity.

Research Findings and Data

Computational Insights

- Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties of thiadiazole derivatives, aiding in the design of analogs with optimized stability .

- Van der Waals descriptors and electronic structure analyses suggest that minor geometric variations in congeneric series significantly influence QSAR outcomes .

Biological Activity

N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiadiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group is also significant as it enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that this compound may inhibit key enzymes or receptors that are overexpressed in various diseases, particularly cancer.

Target Enzymes

- Kinases : Potential inhibition of tyrosine kinases involved in cancer cell proliferation.

- COX Enzymes : Possible modulation of cyclooxygenase (COX) pathways that are implicated in inflammatory responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties:

- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 20 μM, indicating potent activity against these cell types .

- Mechanistic Insights : It appears to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Bacterial Inhibition : In vitro tests revealed that it possesses antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values around 15 μg/ml .

- Fungal Activity : Preliminary assessments indicate potential antifungal activity against Candida species.

Case Studies

- Study on Cancer Cell Lines : A study published in Molecular Cancer Therapeutics evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis markers .

- Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties against MRSA and other pathogens. The results suggested that the compound could serve as a lead for developing new antibiotics .

Data Summary

Q & A

Q. What are the standard synthetic routes for preparing N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)butyramide?

- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Condensation of 2-amino-5-aryl-1,3,4-thiadiazole derivatives with chloroacetyl chloride in the presence of triethylamine (TEA) under reflux (4–6 hours), monitored by TLC . (ii) Thioether formation by reacting the intermediate with a mercapto-containing moiety (e.g., 2-mercaptoacetamide derivatives) . (iii) Final recrystallization using solvents like pet-ether or ethanol to achieve purity >95% . Key reagents: Chloroacetyl chloride, TEA, DMSO-d6 for NMR validation .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), trifluoromethyl (δ ~120–125 ppm in 13C), and thiadiazole ring protons (δ 2.5–3.5 ppm) .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (e.g., [M+H]+ ion) .

- X-ray Crystallography : Resolve structural ambiguities (e.g., bond angles in the thiadiazole ring) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?

- Methodological Answer : (i) Use response surface methodology (RSM) to test variables: temperature (60–100°C), molar ratios (1:1 to 1:2.5), and reaction time (2–8 hours) . (ii) Apply central composite design (CCD) to identify interactions between factors (e.g., excess chloroacetyl chloride improves yield but risks byproducts) . (iii) Validate optimized conditions (e.g., 80°C, 1:2.2 ratio, 5 hours) in continuous-flow reactors for reproducibility .

Q. What strategies are used to analyze contradictory biological activity data across different assays?

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

- Methodological Answer : (i) Systematically replace substituents (e.g., trifluoromethyl with methyl/ethyl) and test antimicrobial potency . (ii) Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity . (iii) Prioritize modifications at the thiadiazole sulfur or phenylamide regions for enhanced binding to bacterial targets .

Q. What advanced techniques resolve structural ambiguities in crystalline or solution states?

- Methodological Answer : (i) X-ray Diffraction : Determine bond lengths and angles in the thiadiazole core (e.g., C-S-C angles ~95–100°) . (ii) Dynamic NMR : Analyze conformational flexibility of the butyramide sidechain in DMSO-d6 . (iii) DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.